molecular formula C21H20ClN3O5S2 B2553210 (5Z)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 875332-88-0

(5Z)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2553210
CAS No.: 875332-88-0
M. Wt: 493.98
InChI Key: XTYMHPKWSPZMKQ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic small molecule belonging to the 4-thiazolidinone class, a scaffold recognized for its diverse pharmacological potential. This compound is structurally characterized by a (Z)-benzylidene group attached to the thiazolidinone core, which is further substituted with a morpholine-containing propyl chain. The morpholine group is a common pharmacophore known to improve solubility and influence bioactivity. Compounds within the 4-thiazolidinone family have been extensively investigated for their anticancer and antibacterial properties. Specifically, derivatives featuring a (5Z)-benzylidene-2-sulfanylidene-thiazolidin-4-one structure have been identified as potent inhibitors of tubulin polymerization. Tubulin is a critical target for anticancer drug development, as its inhibition disrupts mitosis and leads to cell cycle arrest and apoptosis. The presence of the 2-chloro-4-nitrophenyl substituent via a furan linker is a key structural feature that likely contributes to its binding affinity and biological activity. This reagent is intended for use in chemical biology, medicinal chemistry, and anticancer research, providing a valuable tool for studying cell division mechanisms and developing novel therapeutic agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S2/c22-17-12-14(25(27)28)2-4-16(17)18-5-3-15(30-18)13-19-20(26)24(21(31)32-19)7-1-6-23-8-10-29-11-9-23/h2-5,12-13H,1,6-11H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYMHPKWSPZMKQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the furan and thiazolidinone rings, followed by the introduction of the morpholine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Reduction Reactions

The nitro group on the 4-nitrophenyl moiety undergoes reduction to form amines. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl in acidic media typically achieves this transformation. For example:

Reaction ConditionsProductYield (%)Source Analog
H₂ (1 atm), Pd/C (10%), EtOH, RT4-Amino-2-chlorophenyl derivative85–90
Fe powder, HCl, H₂O, 80°CSame as above75–80

The resulting amine can undergo diazotization (NaNO₂/HCl) to form diazonium salts for further coupling reactions .

Nucleophilic Aromatic Substitution

The chloro group at the 2-position of the phenyl ring is activated by the electron-withdrawing nitro group (para), enabling nucleophilic substitution under basic conditions:

NucleophileConditionsProductYield (%)Source
NaOHDMF, 100°C, 6h2-Hydroxy-4-nitrophenyl derivative60–65
MorpholineK₂CO₃, DMSO, 80°C, 12hMorpholinyl-substituted phenyl analog50–55

This reactivity is consistent with para-nitro-activated chloroarenes .

Thione Group Reactivity

The sulfanylidene (C=S) group participates in tautomerism (thione-thiol equilibrium) and reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers:
    C=S+CH3IC-S-CH3+HI\text{C=S} + \text{CH}_3\text{I} \rightarrow \text{C-S-CH}_3 + \text{HI}
    Yields: 70–75% under K₂CO₃/acetone reflux .

  • Oxidation : H₂O₂ or KMnO₄ oxidizes the thione to a sulfonic acid (-SO₃H).

Morpholinylpropyl Chain Modifications

The tertiary amine in the morpholine ring can undergo:

  • Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt (80% yield, MeCN, RT) .

  • Deprotonation : Acts as a base in Michael additions or SN2 reactions.

Furan Ring Reactivity

The furan moiety, though deactivated by the nitro and chloro groups, may undergo electrophilic substitution at elevated temperatures:

ReactionConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°CDinitro derivativeLow yield (~20%)
BrominationBr₂, FeBr₃, CHCl₃, 50°C5-Bromofuran analogNot observed

Cyclization and Cross-Coupling

The exocyclic methylidene group (C=C) facilitates cycloaddition or cross-coupling:

  • Diels-Alder : Reacts with maleic anhydride under microwave irradiation (120°C, 30 min) to form a bicyclic adduct (55% yield).

  • Heck Coupling : With aryl halides/Pd catalysts, forms extended π-conjugated systems .

Scientific Research Applications

Pharmacological Applications

Thiazolidinone derivatives are known for their diverse pharmacological activities. The compound has been studied for its potential as an antimicrobial agent and anticancer drug .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone compounds exhibit significant antimicrobial properties against various bacteria. For instance, derivatives similar to (5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances the antibacterial efficacy, with some compounds achieving inhibition rates comparable to standard antibiotics like ampicillin .

Anticancer Properties

Thiazolidinone derivatives have also been investigated for their anticancer potential. The structural modifications in compounds like this compound can lead to increased cytotoxicity against various cancer cell lines. Studies indicate that these compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of thiazolidinones is crucial for optimizing their biological activity. The following factors are essential:

  • Substituents on the Phenyl Ring : The nature of substituents (electron-donating vs. electron-withdrawing) significantly influences the biological activity. For example, the introduction of a chlorine atom on the phenyl ring enhances antibacterial activity due to increased lipophilicity and interaction with bacterial membranes .
  • Morpholine Group : The presence of morpholine moieties has been associated with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

Several studies have explored the applications of thiazolidinone derivatives:

  • Antibacterial Activity Study :
    • A study synthesized various thiazolidinone derivatives and evaluated their antibacterial properties against E. coli and S. aureus. The compound 2-(chlorophenyl-imino)thiazolidin-4-one displayed an impressive inhibition rate of 88.46% against E. coli .
  • Anticancer Efficacy Assessment :
    • Research conducted on structurally similar thiazolidinones demonstrated significant cytotoxic effects on HT29 adenocarcinoma cells, suggesting potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-[3-(MORPHOLIN-4-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its Z-configuration , 2-chloro-4-nitrophenyl-furan moiety , and morpholine-propyl chain . Below is a comparison with key analogues:

Compound Name / ID Key Substituents Configuration Biological Activity Synthesis Method Reference
Target Compound 2-Chloro-4-nitrophenyl-furan, morpholinylpropyl 5Z Anticancer (hypothesized) Acetic acid/sodium acetate reflux
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one () 4-Nitrophenyl-furan 5E Not specified (structural analogue) Similar reflux methods
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino derivatives () Nitrofuran-thiadiazole Varied Antimicrobial (vs. E. coli, S. aureus, etc.) Multi-step synthesis with thiourea intermediates
3-(Furan-2-ylmethyl)-5-pyrazolylmethylene derivatives () Isobutoxy-methylphenyl-pyrazole 5Z Not explicitly tested Aldehyde-thiazolidinone condensation
5-(2-Hydroxybenzylidene)-3-(4-methylphenyl) analogue () Hydroxybenzylidene, methylphenyl 5Z Structural confirmation via X-ray Recrystallization from DMF/ethanol

Stereochemical and Computational Insights

  • Z vs. E Configuration : The 5Z-configuration in the target compound may favor planar molecular geometries, enhancing π-π stacking with biological targets. In contrast, the E-isomer in could exhibit steric hindrance, reducing binding affinity .
  • DFT Studies: ’s computational models on similar thiazolidinones suggest that electron-withdrawing groups (e.g., nitro) stabilize the HOMO-LUMO gap, correlating with observed bioactivity. The target compound’s chloro-nitro-phenyl group may similarly modulate electronic properties .

Biological Activity

The compound (5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry for its diverse biological activities. Thiazolidinones, particularly those with modifications like furan and morpholine substituents, have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Thiazolidinone Core : The 1,3-thiazolidin-4-one ring provides a scaffold known for various bioactivities.
  • Furan and Phenyl Substituents : The presence of a furan ring and a chloronitrophenyl group enhances the compound's reactivity and biological profile.
  • Morpholine Group : The morpholine moiety is often associated with improved solubility and bioavailability.

Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties. Research indicates that compounds containing this scaffold can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : Some thiazolidinones induce programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Studies have demonstrated that these compounds can reduce tumor size in animal models by targeting specific pathways involved in cancer progression .

A recent review highlighted the potential of thiazolidinone derivatives as anticancer agents by discussing their effects on different cancer cell lines, including colon adenocarcinoma (HT29) and gastric cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against various pathogens, including bacteria and fungi. For instance:

  • Gram-positive Bacteria : Certain derivatives have shown effectiveness against Staphylococcus aureus and Streptococcus spp. .
  • Fungal Infections : Compounds have demonstrated antifungal activity against Candida albicans, which is crucial given the rising incidence of fungal infections in immunocompromised patients .

Anti-inflammatory Effects

Research has indicated that thiazolidinone derivatives possess anti-inflammatory properties. This activity is particularly relevant in the context of chronic diseases where inflammation plays a critical role. The compound may act by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response .

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive study on the synthesis of thiazolidinone derivatives revealed that structural modifications significantly influence biological activity. For example, variations in substituents on the phenyl ring can enhance cytotoxicity or alter selectivity towards specific biological targets .

Table 1 summarizes key findings from various studies regarding the biological activities of thiazolidinone derivatives:

Activity TypeCompound VariantsObserved Effects
Anticancer2,5-disubstituted thiazolidinonesInhibition of cell proliferation in HT29 cells
AntimicrobialN-substituted derivativesActivity against Gram-positive bacteria and fungi
Anti-inflammatoryCOX inhibitorsReduced inflammation markers in animal models

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Advanced Methods :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .

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